molecular formula C14H16O4 B14241697 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione CAS No. 393185-94-9

4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione

Cat. No.: B14241697
CAS No.: 393185-94-9
M. Wt: 248.27 g/mol
InChI Key: YUYLVNLXGKXYPL-UHFFFAOYSA-N
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Description

4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione is an organic compound characterized by a cyclopentane ring substituted with a phenyl group and a hydroxypropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione typically involves the reaction of 2-phenylcyclopentane-1,3-dione with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The carbonyl groups in the cyclopentane ring can be reduced to alcohols.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione involves its interaction with specific molecular targets and pathways. The hydroxypropoxy group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group can participate in π-π interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-(2-hydroxyethoxy)-2-methylpropiophenone: Similar in having a hydroxyethoxy group and a phenyl ring.

    2-(2-Hydroxypropoxy)propan-1-ol: Shares the hydroxypropoxy group but differs in the overall structure.

Uniqueness

4-(2-Hydroxypropoxy)-2-phenylcyclopentane-1,3-dione is unique due to its cyclopentane ring structure combined with the hydroxypropoxy and phenyl groups, which confer specific chemical and biological properties not found in the similar compounds listed above.

Properties

CAS No.

393185-94-9

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

4-(2-hydroxypropoxy)-2-phenylcyclopentane-1,3-dione

InChI

InChI=1S/C14H16O4/c1-9(15)8-18-12-7-11(16)13(14(12)17)10-5-3-2-4-6-10/h2-6,9,12-13,15H,7-8H2,1H3

InChI Key

YUYLVNLXGKXYPL-UHFFFAOYSA-N

Canonical SMILES

CC(COC1CC(=O)C(C1=O)C2=CC=CC=C2)O

Origin of Product

United States

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